Salicylic acid, 2-propylvalerate
Description
Taxonomic Classification Within Salicylic Acid Derivatives
Salicylic acid, 2-propylvalerate (C₁₅H₂₀O₄) belongs to the class of salicylic acid esters , which are derivatives formed through esterification reactions involving salicylic acid’s carboxyl (-COOH) or phenolic (-OH) groups. Structurally, it is a monoester where the carboxyl group of salicylic acid is esterified with 2-propylvaleric acid (Figure 1). This places it within the broader category of salicylate esters , which are pharmacologically classified under the Anatomical Therapeutic Chemical (ATC) code N02BA ("Salicylic acid and derivatives").
Table 1: Taxonomic Comparison of Salicylic Acid Derivatives
| Compound | Ester Group | Subclass | ATC Classification |
|---|---|---|---|
| Acetylsalicylic acid | Acetyl (COOH group) | Aromatic esters | N02BA01 |
| Methyl salicylate | Methyl (COOH group) | Simple alkyl esters | N02BA02 |
| 2-Propylvalerate | 2-Propylvaleryl (COOH) | Branched-chain esters | N02BA (Unspecified) |
The branched 2-propylvalerate chain distinguishes this compound from simpler esters like methyl salicylate, potentially influencing its physicochemical properties and therapeutic applications.
Historical Development of Propylvalerate Esters
The synthesis of salicylic acid esters dates to the 19th century, with acetylsalicylic acid (aspirin) and methyl salicylate serving as early examples. Propylvalerate esters emerged later as chemists explored branched-chain alkyl groups to modulate drug solubility and bioavailability. The 2-propylvalerate group, characterized by a pentyl chain with a proximal methyl branch, was likely developed to enhance lipophilicity while maintaining metabolic stability.
Early synthetic methods for such esters relied on acid-catalyzed esterification , but modern approaches employ solid acid catalysts (e.g., zeolites) to improve efficiency and reduce waste. For example, continuous flow systems using heterogeneous catalysts enable the production of 2-propylvalerate esters without corrosive sulfuric acid, aligning with green chemistry principles.
Evolution of Research Applications
Research on salicylic acid esters has expanded beyond traditional analgesics to explore their potential in drug delivery and bioactive molecule design :
Solubility Enhancement : Studies on amino acid–salicylate ionic liquids demonstrate that esterification with complex alkyl groups (e.g., valine ethyl ester) increases aqueous solubility by up to 300% compared to salicylic acid. 2-Propylvalerate’s branched structure may similarly improve formulation stability in polar solvents.
Antiviral and Anticancer Probes : Chalcone derivatives of 3-keto salicylic acid esters exhibit inhibitory activity against HIV-1 integrase, suggesting that steric bulk from groups like 2-propylvalerate could enhance target binding.
Table 2: Key Research Milestones in Salicylate Ester Applications
Significance in Pharmaceutical Sciences
This compound exemplifies the strategic use of esterification to optimize drug-like properties:
Prodrug Potential : Like aspirin, 2-propylvalerate could serve as a prodrug, hydrolyzing in vivo to release salicylic acid and 2-propylvaleric acid. The latter, akin to valproic acid (a branched-chain anticonvulsant), may confer additional pharmacological effects.
Structure-Activity Relationships (SAR) : The ester’s branched chain introduces steric hindrance, potentially slowing enzymatic degradation and extending half-life. This aligns with trends in NSAID design, where lipophilic esters improve membrane permeability.
Material Science Applications : Salicylate esters are investigated as monomers for biodegradable polymers. The 2-propylvalerate group’s bulk could influence polymer crystallinity and degradation rates.
Properties
CAS No. |
13265-02-6 |
|---|---|
Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
2-(2-propylpentanoyloxy)benzoic acid |
InChI |
InChI=1S/C15H20O4/c1-3-7-11(8-4-2)15(18)19-13-10-6-5-9-12(13)14(16)17/h5-6,9-11H,3-4,7-8H2,1-2H3,(H,16,17) |
InChI Key |
HILHGPGUHSJXAX-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)OC1=CC=CC=C1C(=O)O |
Canonical SMILES |
CCCC(CCC)C(=O)OC1=CC=CC=C1C(=O)O |
Other CAS No. |
13265-02-6 |
Synonyms |
2-[(2-Propylvaleryl)oxy]benzoic acid |
Origin of Product |
United States |
Scientific Research Applications
Dermatological Applications
Salicylic acid is widely recognized for its keratolytic properties, making it effective in treating various skin disorders. The 2-propylvalerate form enhances its stability and efficacy.
Acne Treatment
Salicylic acid, including its 2-propylvalerate derivative, is extensively used in formulations for acne treatment. It works by exfoliating the skin, unclogging pores, and reducing inflammation.
- Case Study : A study demonstrated the effectiveness of a salicylic acid-loaded gel against Staphylococcus aureus and Escherichia coli, common pathogens associated with acne. The gel showed a significant zone of inhibition (10.0 ± 0.1 mm) against S. aureus, indicating its potential as an antibacterial agent in acne management .
Psoriasis and Dandruff Treatment
Salicylic acid is also utilized in managing psoriasis and dandruff due to its ability to promote the shedding of dead skin cells.
- Clinical Findings : Topical formulations containing salicylic acid are effective in reducing scaling and inflammation associated with psoriasis and seborrheic dermatitis .
Pharmaceutical Formulations
The compound is used as a key ingredient in various pharmaceutical formulations due to its therapeutic properties.
Gel Formulations
Salicylic acid, 2-propylvalerate is incorporated into gels designed for topical application. These gels not only deliver the active ingredient effectively but also provide a smooth application experience.
- Research Insights : A formulation study highlighted that a carbomer-containing gel with salicylic acid maintained stability over three months under controlled conditions, demonstrating its suitability for long-term use .
Combination Therapies
Combining salicylic acid with other agents, such as glycolic acid, enhances its therapeutic effects.
- Comparative Study : A split-face study compared the efficacy of a glycolic and salicylic acid mixture against pyruvic acid for acne treatment. The combination was found to improve skin hydration and reduce blackheads effectively .
Cosmetic Applications
In cosmetics, salicylic acid serves multiple purposes due to its exfoliating and antibacterial properties.
Anti-Aging Products
Salicylic acid is included in formulations aimed at reducing wrinkles and improving skin texture.
- Product Development : Silicone gels containing salicylic acid have been developed to provide oil-absorbing properties while treating acne and improving skin clarity .
Hair Care Products
The compound is also used in shampoos and conditioners to treat dandruff and seborrheic dermatitis effectively.
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
Salicylic acid derivatives are extensively studied for their pharmacological and material science applications. Below is a comparative analysis of salicylic acid, 2-propylvalerate with structurally related compounds, based on physicochemical properties, toxicity, and functional roles.
Physicochemical Properties
The following table summarizes key properties of this compound and analogs, as reported in the evidence:
| Compound | Molecular Weight | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Solubility (Water) | Lipophilicity (LogP) | Toxicity (LD₅₀, rodent models) |
|---|---|---|---|---|---|---|---|
| Salicylic acid | 138.12 | 211 | 158.6 | 1.44 | Low | 2.05 | 1.51 (moderate) |
| Salicylic acid, valerate | ~220* | N/A | N/A | N/A | Very low | 3.44 | 0.57 (high) |
| This compound | ~250* | N/A | N/A | N/A | Insoluble | 2.05 | 0.94 (moderate-high) |
| Acetylsalicylic acid (Aspirin) | 180.16 | 140 | 135 | 1.40 | Slightly soluble | 1.19 | 1.20 (low) |
| Methyl salicylate | 152.15 | 222 | -8.6 | 1.17 | Insoluble | 2.60 | 0.89 (high) |
*Estimated based on structural analogs. Data from .
Key Observations:
- Lipophilicity : this compound exhibits moderate lipophilicity (LogP = 2.05), comparable to methyl salicylate (LogP = 2.60) but lower than salicylic acid valerate (LogP = 3.44). This suggests a balance between membrane permeability and aqueous solubility.
- Toxicity : The compound’s toxicity (LD₅₀ = 0.94) is higher than aspirin (1.20) but lower than methyl salicylate (0.89), indicating that ester chain length and branching influence acute toxicity .
- Solubility : Unlike salicylic acid, which is sparingly water-soluble, 2-propylvalerate is nearly insoluble, aligning with trends in ester hydrophobicity.
Functional and Application Differences
- Pharmaceutical Use : Salicylic acid itself is a precursor to aspirin (analgesic) and methyl salicylate (topical analgesic). In contrast, 2-propylvalerate’s larger ester group may slow hydrolysis, prolonging its activity in prodrug formulations .
- Cosmetics : While salicylic acid is used in acne treatments for its keratolytic properties, the insolubility of 2-propylvalerate may limit direct dermatological use. However, its lipophilicity could enhance penetration in lipid-based formulations .
- Industrial Applications : Longer-chain esters like 2-propylvalerate may serve as plasticizers or stabilizers in polymers, leveraging their resistance to hydrolysis compared to shorter esters (e.g., methyl salicylate) .
Metabolic and Toxicological Profiles
- Metabolism : Unlike salsalate (a dimeric salicylate), which is partially absorbed intact, salicylic acid esters like 2-propylvalerate are likely hydrolyzed in vivo to release salicylic acid and the corresponding alcohol .
- Toxicity Mechanisms : The higher toxicity of 2-propylvalerate compared to aspirin may stem from prolonged systemic exposure due to slower ester cleavage, as observed in rodent models .
Preparation Methods
Carboxylic Acid Derivatives in Esterification
The synthesis of polysalicylates, as described in US4855483A, employs carboxylic acid derivatives (e.g., acetic anhydride) to activate salicylic acid’s carboxyl group for polymerization. Key parameters include:
-
Reagent selection : Acid anhydrides (e.g., acetic anhydride) are preferred over acyl chlorides due to reduced by-product formation.
-
Temperature control : Maintaining 220–250°C minimizes cyclic by-products (e.g., salicylides) and maximizes linear polymer yield (>90%).
-
Stoichiometry : A 1:0.8–1:2 molar ratio of salicylic acid to carboxylic acid derivative ensures optimal molecular weight (Mn = 500–1500).
For hypothetical 2-propylvalerate synthesis, valeric anhydride could replace acetic anhydride, though reaction kinetics may differ due to steric and electronic effects from the longer alkyl chain.
Industrial-Scale Synthesis of Salicylic Acid Derivatives
Polysalicylate Production: A Model for Esterification
The large-scale process in US4855483A illustrates critical steps for salicylic acid derivatization:
-
Reactor setup : A 50-gallon glass-lined reactor with vacuum distillation capabilities.
-
Reagent mixing : 60.4 kg salicylic acid + 46.0 kg acetic anhydride, heated to 143°C under reflux.
-
By-product removal : Vacuum distillation of acetic acid at 220–250°C.
-
Product isolation : Cooling to form a glassy solid, yielding 105 lbs (70.9%) of polysalicylate.
Adapting this method for 2-propylvalerate would require substituting acetic anhydride with valeric anhydride and optimizing distillation parameters for higher-boiling valeric acid (b.p. 186°C vs. 118°C for acetic acid).
Formulation Techniques for Salicylic Acid-Based Products
While CN102379839A details a salicylic acid ointment, its solvent system (dimethyl sulfoxide, DMSO) and emulsification approach (sorbitan fatty acid ester) provide insights into stabilizing salicylic acid derivatives:
-
Solubilization : DMSO dissolves crystalline salicylic acid at 15 rpm, ensuring homogeneity.
-
Emulsification : Sorbitan esters stabilize the oil-in-water emulsion, enabling salicylic acid concentrations of 1.5–15%.
-
Thermal processing : Heating vaseline to 45–55°C prevents recrystallization during mixing.
For liquid esters like 2-propylvalerate, similar emulsification strategies could enhance solubility in topical formulations.
Analytical Characterization of Salicylic Acid Derivatives
Spectroscopic Methods
Thermal Analysis
Reaction temperatures >140°C are critical to avoid cyclic by-products. Differential scanning calorimetry (DSC) could assess 2-propylvalerate’s thermal stability during synthesis.
Challenges and Optimization Strategies
By-Product Management
-
Cyclic salicylides : Controlled by maintaining temperatures <250°C and using excess carboxylic acid derivatives.
-
Unreacted starting materials : Vacuum distillation removes volatile by-products (e.g., acetic acid).
Although "Salicylic acid, 2-propylvalerate" is not explicitly documented in the cited sources, extrapolating from polysalicylate and ointment synthesis methods provides a viable pathway:
-
Esterification : React salicylic acid with valeric anhydride at 180–200°C under vacuum.
-
Purification : Distill valeric acid by-product and recrystallize the ester.
-
Characterization : Use NMR and GPC to verify structure and purity.
Future research should explore catalytic systems and solvent effects to optimize this hypothetical synthesis.
Q & A
Q. What methodologies are recommended for characterizing the physicochemical properties of salicylic acid, 2-propylvalerate?
To determine properties such as molecular weight, solubility, and toxicity, researchers should employ a combination of analytical techniques:
- Reverse-phase HPLC (RP-HPLC) with mobile phases containing acetonitrile, water, and phosphoric acid for separation and purity assessment .
- Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation.
- Solubility assays in solvents of varying polarities (e.g., water, ethanol) to evaluate partitioning behavior .
- Thermogravimetric analysis (TGA) for determining melting points and thermal stability.
Q. How can researchers quantify this compound in complex biological or formulation matrices?
Validated RP-HPLC methods are optimal for quantification:
- Use a C18 column with a mobile phase of acetonitrile:water:phosphoric acid (e.g., 60:40:0.1 v/v) at a flow rate of 1.0 mL/min.
- Detect UV absorbance at 295–305 nm, where salicylate derivatives exhibit strong absorption .
- Validate the method per ICH guidelines for linearity (5–100 µg/mL), precision (RSD < 2%), and recovery (>95%) .
Q. What experimental approaches assess the stability of this compound under varying storage conditions?
Conduct accelerated stability studies :
- Expose the compound to temperatures (e.g., 25°C, 40°C), humidity (75% RH), and light (ICH Q1B guidelines).
- Monitor degradation via HPLC and track changes in pH, color, and crystallinity.
- Use Arrhenius kinetics to predict shelf life under standard conditions .
Advanced Research Questions
Q. How can synthesis protocols for this compound be optimized to improve yield and reduce by-products?
- Enzymatic esterification : Use lipases (e.g., Candida antarctica) under mild conditions (40–60°C) to catalyze the reaction between salicylic acid and valeric acid derivatives, minimizing side reactions .
- Catalytic optimization : Employ acid catalysts (e.g., p-toluenesulfonic acid) in solvent-free systems to enhance reaction efficiency.
- Process monitoring : Use in-line FTIR or HPLC to track esterification progress and terminate reactions at >90% conversion .
Q. How should discrepancies between in vitro and in vivo toxicity data for this compound be resolved?
- Cross-model validation : Compare results from in vitro assays (e.g., MTT assay in keratinocytes) with in vivo rodent studies (OECD 423 acute toxicity guidelines).
- Metabolite profiling : Identify hydrolytic metabolites (e.g., free salicylic acid) via LC-MS to assess bioactivation pathways .
- Dose-response modeling : Use benchmark dose (BMD) analysis to reconcile differences in effective concentrations across models .
Q. What experimental designs are suitable for evaluating the dermal absorption and retention of this compound?
- Franz diffusion cell studies : Apply the compound to excised human or porcine skin, and measure permeation over 24–48 hours. Use receptor fluids mimicking physiological conditions (pH 7.4, 32°C) .
- Confocal microscopy : Label the compound with fluorescent tags (e.g., fluorescein) to visualize stratum corneum retention .
- In silico modeling : Predict logP and skin permeability coefficients using software like COSMOtherm .
Q. How can a simultaneous quantification method for this compound and related salicylates be validated?
- Column selection : Use a UPLC BEH C18 column (2.1 × 100 mm, 1.7 µm) for high-resolution separation of analogs.
- Gradient elution : Optimize acetonitrile:water gradients to resolve peaks (e.g., 10–90% acetonitrile over 10 minutes).
- Validation parameters : Include specificity (no interference), robustness (±5% flow rate variation), and LOD/LOQ (0.1 µg/mL and 0.3 µg/mL, respectively) .
Q. What strategies mitigate interference from matrix effects in pharmacological studies of this compound?
- Matrix-matched calibration : Prepare standards in the same biological matrix (e.g., plasma, skin homogenate) to account for ionization suppression/enhancement in LC-MS .
- Solid-phase extraction (SPE) : Use C18 cartridges to isolate the compound from lipids and proteins prior to analysis .
- Internal standards : Deuterated analogs (e.g., d4-salicylic acid) improve quantification accuracy in complex samples .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
